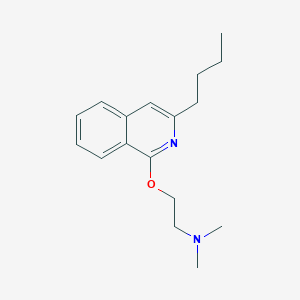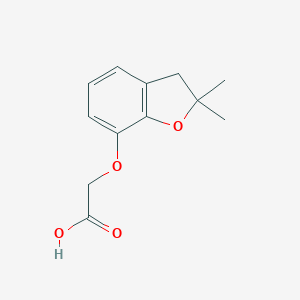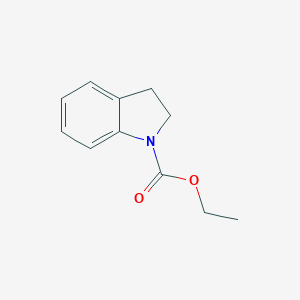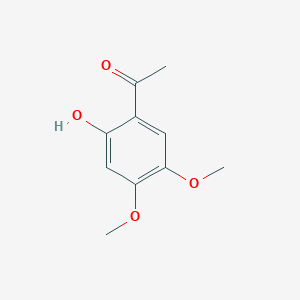
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-, also known as Dibenzothiophene Sulfone (DBTS), is an organic compound with the molecular formula C12H10O2S2. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
DBTS is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the production of reactive oxygen species (ROS), which can cause cellular damage.
Biochemical and Physiological Effects:
DBTS has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBTS in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are several potential future directions for research on DBTS. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, DBTS is a unique and promising compound with a wide range of potential applications in scientific research. Its properties and potential benefits make it an interesting candidate for further study and development.
Synthesis Methods
DBTS can be synthesized through a variety of methods, including the reaction of dibenzothiophene with sulfur dioxide and oxygen, or the reaction of dibenzothiophene with sulfuric acid and hydrogen peroxide. The latter method is commonly used due to its simplicity and efficiency.
Scientific Research Applications
DBTS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
Properties
| 54131-97-4 | |
Molecular Formula |
C6H6O2S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
3,4-bis(methylsulfanyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 |
InChI Key |
VUQDDHLQBBTHIC-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)C1=O)SC |
Canonical SMILES |
CSC1=C(C(=O)C1=O)SC |
| 54131-97-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)


![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)








![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)
